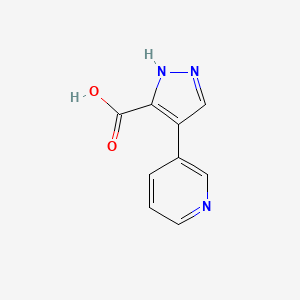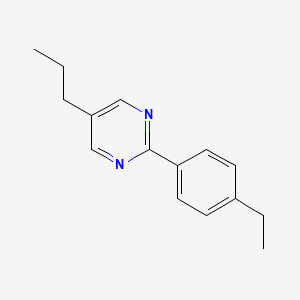
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride
Descripción general
Descripción
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is a chemical compound with the following properties:
- IUPAC Name : 1-(1H-imidazol-1-yl)-2-propanamine dihydrochloride
- Molecular Formula : C<sub>6</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>
- Molecular Weight : 198.09 g/mol
- Physical Form : White to yellow solid
- Solubility : Highly soluble in water and other polar solvents
- Purity : 95%
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with hydrochloric acid. The resulting dihydrochloride salt is the final product.
Molecular Structure Analysis
The molecular structure of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including tautomerization and substitution reactions. Its derivatives exhibit diverse biological activities, such as antibacterial, antiviral, and antifungal properties.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Flash Point : Not applicable
- Storage Temperature : 2-8°C
Aplicaciones Científicas De Investigación
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some general applications of imidazole and its derivatives:
-
Pharmaceuticals and Medicine
- Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthetic Chemistry and Industry
- Imidazole and its derivatives play a pivotal role in the synthesis of biologically active molecules .
- They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
-
Anti-Tubercular Activity
- Some derivatives of imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- The Minimum Inhibitory Concentration (MIC) values of these derivatives were calculated, which is a measure of the effectiveness of a compound in inhibiting the growth of a microorganism .
-
Anticancer Activity
-
Anti-HIV Activity
-
Analgesic Activity
-
Antibacterial Activity
-
Antifungal Activity
-
Anti-Inflammatory Activity
-
Antioxidant Activity
-
Antipyretic Activity
-
Anti-Allergic Activity
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements : P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes), P301+P312+P330 (If swallowed, call a poison center or doctor, rinse mouth)
- Storage Class Code : 11 (Combustible solids)
Direcciones Futuras
Research on the pharmacological activities and potential applications of this compound should continue. Investigating its role in drug development and exploring novel derivatives could lead to valuable therapeutic agents.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
1-imidazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKURTZKYHMFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590008 | |
| Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride | |
CAS RN |
1158449-43-4 | |
| Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-Tert-butyl-4-[1-[5-tert-butyl-4-di(tridecoxy)phosphanyloxy-2-methylphenyl]butyl]-5-methylphenyl] ditridecyl phosphite](/img/structure/B1612341.png)


![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)
